Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate
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Overview
Description
“Methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate” is a chemical compound with the CAS Number: 2193067-61-5 . It has a molecular weight of 207.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3/c1-14-11(13)8-2-3-10-9(6-8)7-15-5-4-12-10/h2-3,6,12H,4-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.It should be stored at room temperature . The IR spectrum, ν, cm −1 is 1685 (C=О) .
Scientific Research Applications
Molecular Structures and Hydrogen-Bonded Assemblies
Research has revealed intricate molecular structures and hydrogen-bonded assemblies in related benzazepine derivatives, emphasizing the significance of these interactions in the formation of complex molecular frameworks. For instance, studies on four related benzazepine derivatives, including the hydrogen-bonded assembly in various dimensions, have provided insights into the molecular architecture and interactions underlying these compounds. This research elucidates the potential of such compounds in understanding molecular assembly and interaction mechanisms, which could be pivotal for developing new materials or pharmaceuticals (Guerrero et al., 2014).
Synthesis and Pharmacological Applications
The synthesis of benzazepine derivatives has been extensively explored, revealing their potential pharmacological applications. For example, a practical method for synthesizing an orally active CCR5 antagonist has been developed, showcasing the relevance of benzazepine derivatives in therapeutic applications, particularly in modulating receptor activities which are crucial in various diseases, including HIV (Ikemoto et al., 2005).
Chemical Synthesis Techniques
Innovative chemical synthesis techniques for benzazepine derivatives have been reported, highlighting the versatility and potential of these compounds in chemical research. Novel methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, for instance, demonstrate the adaptability of benzazepine frameworks in generating compounds with potential biological activities (Shaabani et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
methyl 1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-2-3-10-9(6-8)7-15-5-4-12-10/h2-3,6,12H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOCICJESBXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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